4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide

Epigenetics Bromodomain inhibition BRD4

This 4-bromo pyrazole–thiophene carboxamide is a structurally differentiated small molecule with a validated BRD4(1) IC50 of 50.1 μM. The 4-bromo substituent on the thiophene ring provides a critical halogen-bonding vector and synthetic handle for cross-coupling diversification, making it non-interchangeable with des-bromo or regioisomeric analogs. Ideal for medicinal chemistry teams optimizing bromodomain inhibitors and agrochemical groups exploring SDHI fungicidal scaffolds. Procure as a reference standard for halogenation SAR or as a starting point for hit-to-lead campaigns under strict R&D use only.

Molecular Formula C12H14BrN3OS
Molecular Weight 328.23
CAS No. 2034261-96-4
Cat. No. B2956500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide
CAS2034261-96-4
Molecular FormulaC12H14BrN3OS
Molecular Weight328.23
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)C2=CC(=CS2)Br
InChIInChI=1S/C12H14BrN3OS/c1-8-5-10(15-16(8)2)3-4-14-12(17)11-6-9(13)7-18-11/h5-7H,3-4H2,1-2H3,(H,14,17)
InChIKeyUSAPHMPXVWBUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide: Structural Identity, Scaffold Class, and Procurement Context (CAS 2034261-96-4)


4-Bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide (CAS 2034261-96-4) is a heterocyclic small molecule with the molecular formula C12H14BrN3OS and a molecular weight of 328.23 g·mol⁻¹ [1]. The compound belongs to the pyrazole–thiophene carboxamide family, a scaffold class extensively explored for succinate dehydrogenase inhibition (SDHI) in antifungal discovery [2] and for kinase modulation in oncology [3]. The 4-bromo substituent on the thiophene ring and the 1,5-dimethyl substitution on the pyrazole provide distinct electronic and steric features that differentiate it from non‑brominated and regioisomeric analogs within this chemical space.

Why In‑Class Substitution of 4-Bromo‑N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)thiophene‑2‑carboxamide Is Not Advisable Without Direct Comparative Data (CAS 2034261-96-4)


The pyrazole–thiophene carboxamide chemotype encompasses compounds with divergent biological profiles depending on subtle substitution patterns. Within the SDHI antifungal series, the position of the pyrazole‑thiophene linkage (C‑4 vs. C‑5 of pyrazole) and the nature of the aryl/heteroaryl amide substituent profoundly affect inhibitory potency [1]. Similarly, for bromodomain or kinase targets, the presence and position of a bromine atom on the thiophene can modulate binding affinity by over an order of magnitude [2]. Consequently, the des‑bromo analog N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)thiophene‑2‑carboxamide or regioisomeric variants are not interchangeable with the 4‑bromo derivative without experimental verification, as the bromine atom serves as both a steric anchor and a potential halogen‑bond donor in target binding pockets.

Quantitative Differentiation Evidence for 4‑Bromo‑N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)thiophene‑2‑carboxamide (CAS 2034261-96-4)


BRD4 Bromodomain Binding Affinity: 4‑Bromo Derivative vs. Chemotype Baseline (TR‑FRET Displacement Assay)

In a TR‑FRET displacement assay using Alexa Fluor 647‑labeled probe against BRD4(1) (bromodomain‑containing protein 4, human), the target compound demonstrated an IC50 of 50.1 μM [1]. This represents the only publicly available quantitative binding datum for the exact 4‑bromo‑N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)thiophene‑2‑carboxamide structure. The activity, while modest, establishes a benchmark for this scaffold in the bromodomain space.

Epigenetics Bromodomain inhibition BRD4

Scaffold‑Level SDHI Antifungal Potency: Pyrazole–Thiophene Carboxamide Lead Compounds vs. Fluxapyroxad (Succinate Dehydrogenase Enzyme Assay)

Although the target compound has not been evaluated in SDH enzyme assays, close structural analogs from the pyrazole–furan/thiophene carboxamide hybrid series have demonstrated sub‑μg/mL IC50 values against purified succinate dehydrogenase, outperforming the commercial SDHI fungicide fluxapyroxad [1]. Specifically, compounds 5j, 5k, and 5l in the pyrazole–thiophene carboxamide series exhibited SDH IC50 values of 0.738, 0.873, and 0.506 μg/mL, respectively, compared to 1.031 μg/mL for fluxapyroxad.

Antifungal Succinate dehydrogenase inhibitor Agrochemical

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. Non‑Brominated Analog (Computed Properties)

Computed physicochemical properties for 4‑bromo‑N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)thiophene‑2‑carboxamide indicate a calculated logP (clogP) of 3.48 and a topological polar surface area (TPSA) of 47.04 Ų, with 4 hydrogen‑bond acceptors, 1 hydrogen‑bond donor, and 5 rotatable bonds [1]. The des‑bromo analog N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)thiophene‑2‑carboxamide (C12H15N3OS, MW 249.33) has a predicted lower lipophilicity (clogP ~2.8–3.0) and reduced molecular volume.

Drug‑likeness Physicochemical properties Bioavailability

Best‑Fit Research and Industrial Application Scenarios for 4‑Bromo‑N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)thiophene‑2‑carboxamide (CAS 2034261-96-4)


BRD4 Bromodomain SAR Starting Point for Epigenetic Probe Development

With a measured BRD4(1) IC50 of 50.1 μM in a TR‑FRET displacement assay [1], the compound provides a validated, albeit low‑potency, hit for bromodomain inhibitor campaigns. Medicinal chemistry teams can use this IC50 as a baseline for iterative optimization of the pyrazole–thiophene carboxamide scaffold, with the 4‑bromo substituent serving as a vector for halogen‑bonding interactions or as a synthetic handle for cross‑coupling diversification.

Succinate Dehydrogenase Inhibitor (SDHI) Agrochemical Lead Diversification

The pyrazole–thiophene carboxamide scaffold has yielded SDH inhibitors with IC50 values as low as 0.506 μg/mL, surpassing the commercial SDHI fluxapyroxad (IC50 = 1.031 μg/mL) [1]. Although the target compound has not itself been screened against SDH, its 4‑bromothiophene‑2‑carboxamide core places it within the active SAR series. Agrochemical discovery groups can procure this compound to explore the impact of the 4‑bromo substituent onSDH potency, selectivity, and fungicidal spectrum.

Physicochemical Property Benchmarking in Halogenated Heterocyclic Library Design

The computed properties—clogP 3.48, TPSA 47.04 Ų, MW 328.23—position this compound within favourable drug‑like chemical space by Lipinski and Veber criteria [1]. Library designers evaluating halogenation strategies can use the 4‑bromo derivative as a reference point to assess the impact of bromine substitution on lipophilicity, solubility, and permeability relative to the des‑bromo or other halo‑substituted congeners.

Quote Request

Request a Quote for 4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.